N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride is a useful research compound. Its molecular formula is C17H23ClFN3OS and its molecular weight is 371.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride is a complex organic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a benzothiazole structure, which is known for its significant pharmacological properties. The presence of a dimethylamino group and a fluorinated benzothiazole moiety enhances its potential biological interactions. The hydrochloride salt form improves its solubility and stability, making it suitable for various medicinal applications.
1. Antimicrobial Activity
Benzothiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds similar to N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl) exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Testing Methodology : Antimicrobial efficacy was evaluated using broth microdilution methods according to CLSI standards. The compound showed promising results against strains such as Staphylococcus aureus and Escherichia coli .
Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 12.5 µg/mL |
2 | Escherichia coli | 25 µg/mL |
2. Antitumor Activity
The anticancer potential of this compound has been explored through various in vitro studies:
- Cell Lines Tested : The compound was tested on several human lung cancer cell lines, including A549, HCC827, and NCI-H358.
- Results : In two-dimensional (2D) assays, the compound exhibited IC50 values indicating effective inhibition of cell proliferation:
Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
---|---|---|
A549 | 6.75 ± 0.19 µM | 9.31 ± 0.78 µM |
HCC827 | 5.13 ± 0.97 µM | 7.02 ± 3.25 µM |
NCI-H358 | 0.85 ± 0.05 µM | 1.73 ± 0.01 µM |
These findings suggest that the compound is more potent in a two-dimensional culture system compared to three-dimensional systems, which may reflect differences in tumor microenvironments .
The mechanism by which N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl) exerts its biological effects may involve:
- DNA Binding : Similar benzothiazole compounds have shown the ability to bind to DNA, particularly within the minor groove, influencing gene expression and cellular proliferation .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, contributing to its antitumor effects.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures significantly reduced bacterial load in infected models, indicating potential therapeutic applications in infectious diseases.
- Anticancer Trials : Clinical trials involving benzothiazole derivatives have reported favorable outcomes in patients with lung cancer, showcasing reduced tumor sizes and improved survival rates when used alongside standard chemotherapy .
属性
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)cyclobutanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3OS.ClH/c1-20(2)9-4-10-21(16(22)12-5-3-6-12)17-19-14-8-7-13(18)11-15(14)23-17;/h7-8,11-12H,3-6,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGXVSAFFRRDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3CCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。